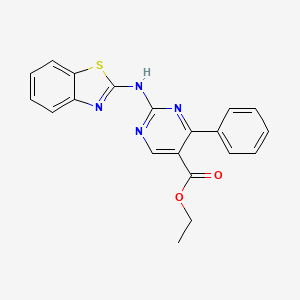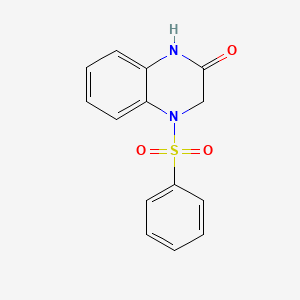![molecular formula C18H17ClN2O4 B3566064 N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3566064.png)
N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide
Descripción general
Descripción
N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound with a molecular formula of C18H17ClN2O4 This compound is known for its unique structure, which includes a benzodioxole ring and a butanoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Butanoylamino Group: The butanoylamino group is attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[5-(butanoylamino)-2-chlorophenyl]carbamothioyl]-1-benzofuran-2-carboxamide
- N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Uniqueness
N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring and a butanoylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-2-3-17(22)20-12-5-6-13(19)14(9-12)21-18(23)11-4-7-15-16(8-11)25-10-24-15/h4-9H,2-3,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWXDXSZHXBHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5,5-dimethyl-2-{[4-oxo-4-(1-pyrrolidinyl)butanoyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3565987.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B3565991.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3565999.png)
![1-[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B3566004.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B3566021.png)
![N-[4-(benzoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3566031.png)
![Ethyl 1-[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B3566036.png)
![N-benzyl-N-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B3566041.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3566045.png)

![N-(2-ethoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3566070.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B3566084.png)
![N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B3566090.png)
